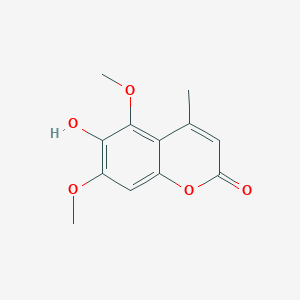![molecular formula C16H22O4 B14322578 2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid CAS No. 106636-64-0](/img/structure/B14322578.png)
2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a benzoic acid moiety substituted with an ester group containing a 3-ethylhexyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid typically involves the esterification of benzoic acid with 3-ethylhexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Benzoic acid+3-EthylhexanolH2SO42-[(3-Ethylhexyl)oxy]carbonylbenzoic acid+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of plasticizers, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to increase the levels of enzymes such as superoxide dismutase, catalase, and glutathione-S-transferase, which play a role in oxidative stress response . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mono(2-ethylhexyl) phthalate: A similar ester compound with a phthalate backbone.
4-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid: Another ester derivative with a similar structure.
Uniqueness
2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid is unique due to its specific ester group and the presence of a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
106636-64-0 |
|---|---|
Formule moléculaire |
C16H22O4 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
2-(3-ethylhexoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C16H22O4/c1-3-7-12(4-2)10-11-20-16(19)14-9-6-5-8-13(14)15(17)18/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,17,18) |
Clé InChI |
BSDOUPRHVAYHPD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC)CCOC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


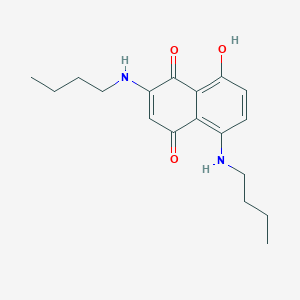

![Naphtho[1,2-B]furan-2-carbaldehyde](/img/structure/B14322521.png)

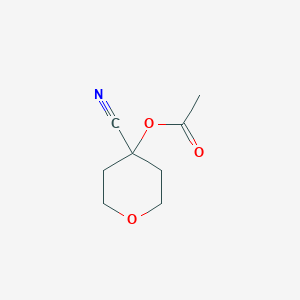
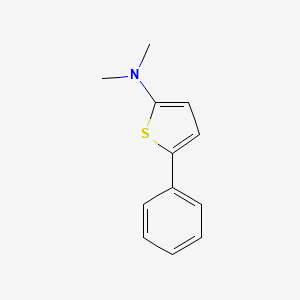
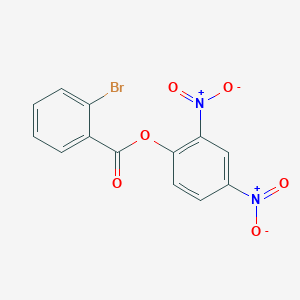
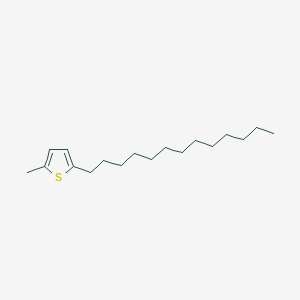


![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)

![7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14322589.png)
